3-Methoxy-2-nitrobenzamide
CAS No.: 99595-85-4
Cat. No.: VC20761062
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99595-85-4 |
|---|---|
| Molecular Formula | C8H8N2O4 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 3-methoxy-2-nitrobenzamide |
| Standard InChI | InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11) |
| Standard InChI Key | MZGJDLQJIXSZRB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N |
| Canonical SMILES | COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N |
Introduction
Overview of 3-Methoxy-2-Nitrobenzamide
3-Methoxy-2-nitrobenzamide is an organic compound with the molecular formula
and a molecular weight of 196.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzamide structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Synthesis Methods
Various synthesis methods for 3-Methoxy-2-nitrobenzamide have been documented in the literature. One common approach involves the nitration of methoxy-substituted benzamides, followed by purification steps such as recrystallization or chromatography.
-
Nitration Reaction: The synthesis typically begins with a methoxy-substituted aniline, which is subjected to nitration using a mixture of nitric and sulfuric acids.
-
Isolation: The resultant product is then isolated through filtration and purified by recrystallization from suitable solvents.
Biological Activity
Research indicates that compounds similar to 3-Methoxy-2-nitrobenzamide may exhibit significant biological activities, including anti-cancer properties. For instance, studies have shown that nitro-substituted benzamides can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
-
Mechanism of Action: The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival, such as the β-catenin/TCF4 pathway, which is crucial in many cancers.
Applications
3-Methoxy-2-nitrobenzamide has potential applications in:
-
Pharmaceuticals: As a lead compound for developing anti-cancer agents.
-
Chemical Research: In studies exploring structure-activity relationships (SAR) for designing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume